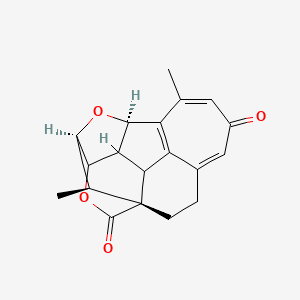
(2S,3R)-2,3,4-Trihydroxybutanal-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3,4-Trihydroxybutanal-13C is a stereoisomeric compound with the molecular formula C4H8O4. It is a derivative of butanal, featuring three hydroxyl groups attached to the carbon chain. The compound is labeled with carbon-13, a stable isotope of carbon, which is often used in various scientific studies to trace molecular pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a corresponding keto compound using specific reducing agents under controlled conditions to ensure the desired stereochemistry. For example, the reduction of 2,3,4-trihydroxybutanone can be achieved using sodium borohydride (NaBH4) in an aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to catalyze the reduction process. These methods are environmentally friendly and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
(2S,3,4-Trihydroxybutanal-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The carbon-13 labeling allows for precise tracking of the compound in various reactions and processes .
相似化合物的比较
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: An oxidized form of the compound.
(2S,3R)-2,3,4-Trihydroxybutanol: A reduced form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C lies in its carbon-13 labeling, which provides a valuable tool for tracing and studying molecular pathways in various scientific fields. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC 名称 |
(2S,3R)-2,3,4-trihydroxy(113C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i1+1 |
InChI 键 |
YTBSYETUWUMLBZ-CQSAUBDGSA-N |
手性 SMILES |
C([C@H]([C@@H]([13CH]=O)O)O)O |
规范 SMILES |
C(C(C(C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


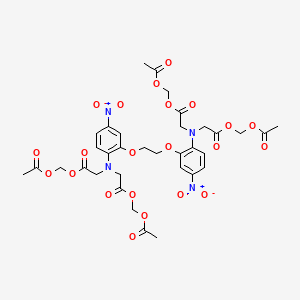
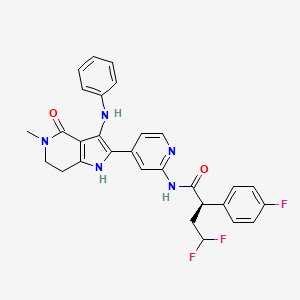


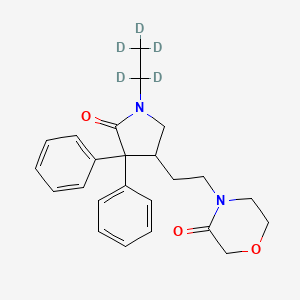
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
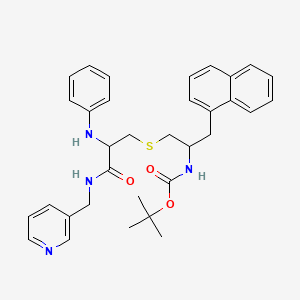
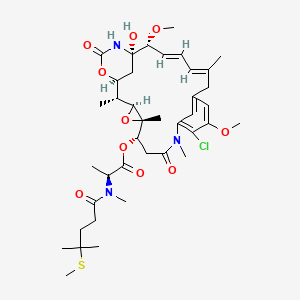


![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)


